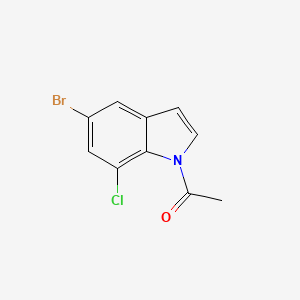

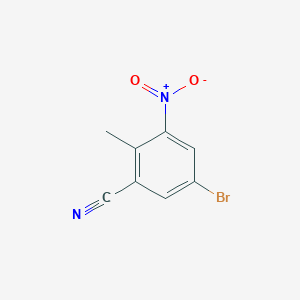

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone" is a halogenated indole derivative, which is a class of compounds known for their diverse biological activities. Although the specific compound is not directly studied in the provided papers, related compounds with bromo and chloro substituents on an indole ring have been synthesized and characterized, suggesting potential interest in similar structures for their chemical and biological properties.

Synthesis Analysis

The synthesis of halogenated indole derivatives can be complex, involving multiple steps and the careful selection of starting materials and reagents. For instance, the synthesis of enantiomerically pure diarylethanes with bromo and chloro substituents involves a 7-step procedure starting from a halogenated methanone and includes a key resolution step to obtain optically pure enantiomers . This indicates that the synthesis of "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone" would likely require a similarly meticulous approach to ensure the correct placement of halogen atoms and the formation of the desired ketone functionality.

Molecular Structure Analysis

The molecular structure of halogenated indoles is typically characterized using spectroscopic techniques and computational methods. For example, the molecular structure and vibrational frequencies of a related compound were investigated using both experimental techniques and theoretical calculations, including density functional theory (DFT) . The geometrical parameters of such molecules often agree with X-ray diffraction (XRD) data, and their stability can be analyzed using natural bond orbital (NBO) analysis to understand hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

Halogenated indoles can participate in various chemical reactions due to the presence of reactive halogen atoms and the ketone group. The bromo and chloro substituents can undergo halogen exchange reactions, and the ketone functionality can be involved in esterification reactions . However, the specific reactivity of "1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone" would need to be empirically determined, as the presence of both bromo and chloro groups could influence the compound's chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated indoles can be influenced by their molecular structure. For example, the presence of halogen atoms can affect the compound's thermal stability, as seen in a related compound that demonstrated good thermal stability up to 215°C . Additionally, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be analyzed to understand the charge transfer within the molecule, which is relevant for applications in nonlinear optics . The molecular electrostatic potential (MEP) maps can also reveal the electrophilic and nucleophilic regions of the molecule, which are important for understanding its reactivity .

科学的研究の応用

Synthesis and Antimicrobial Activity

- Antibacterial and Antifungal Properties : Novel 1H-Indole derivatives, including structures related to 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone, have been synthesized and found to exhibit significant antimicrobial activity against bacteria like Escherichia coli and fungi such as Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).

Synthesis of Heterocyclic Compounds

- Synthons for Nitrogen-Containing Heterocyclic Compounds : Compounds similar to 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone are used as important synthons in the synthesis of various nitrogen-containing heterocycles and their annulated derivatives, showcasing their utility in designing novel chemical entities (M. M. Mmonwa & M. Mphahlele, 2016).

Synthesis of Novel Compounds

- Creation of Unique Compounds : The reaction of similar indole structures with various compounds has led to the synthesis of unique derivatives, demonstrating the chemical versatility and potential for creating novel compounds with specific properties (Masomeh Aghazadeh et al., 2011).

Antibacterial Evaluation

- Antibacterial Properties of Carbazole Derivatives : Nitrogen-containing heterocyclic compounds, closely related to 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone, have shown pronounced antibacterial activity, highlighting their potential in the medicinal field (M. Murugesan & G. Selvam, 2021).

Anti-Inflammatory Applications

- Potential Anti-Inflammatory Agents : Derivatives of 1H-Indole, structurally related to 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone, have been evaluated for their anti-inflammatory activity, indicating possible therapeutic applications in inflammation-related disorders (Z. Rehman et al., 2022).

特性

IUPAC Name |

1-(5-bromo-7-chloroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWFHTIPZJKUAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=CC(=CC(=C21)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646834 |

Source

|

| Record name | 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone | |

CAS RN |

1000343-44-1 |

Source

|

| Record name | 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)

![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)

![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)